8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
8-methyl-2-pyridin-4-yl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-3-2-4-11-12(9)16-13(18-14(11)17)10-5-7-15-8-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQYJXHIAMPGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the oxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.
Scientific Research Applications
8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Example :
- 2-(3,4-Dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one (): Synthesized from anthranilic acid and 3,4-dichlorobenzoyl chloride, achieving 88% yield. The dichlorophenyl group enhances anticancer activity (IC50 = 68.59 μM against MCF-7).
- 8-Methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one : Synthesized via cyclization of substituted anthranilic acid derivatives, with pyridine improving binding affinity in enzyme inhibition assays .
Key Observations:
- Pyridinyl vs. Halophenyl Substituents : Pyridinyl groups (as in the target compound) improve solubility and enzyme interactions compared to halophenyl groups, which enhance steric bulk and lipophilicity .
- Methyl vs. Ethyl/Methoxy Groups : Methyl at position 8 may reduce metabolic degradation compared to larger alkyl groups, balancing activity and stability .
Enzyme Inhibition and Selectivity
- Serine Protease Inhibition: 4H-Benzoxazinones inhibit proteases like human leukocyte elastase (HLE) and complement C1r. For example, 5-ethyl-7-methoxy derivatives show potent HLE inhibition (IC50 ~30 nM) . The target compound’s pyridinyl group may mimic transition states in protease binding pockets .
- HIV-1 Reverse Transcriptase (RT) Inhibition: Cyclized benzoxazinones (e.g., compounds 6d, 6h) exhibit IC50 values <1 µM, with selectivity indices (SI) >100 .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : Pyridinyl substituents reduce LogP compared to halophenyl analogs, enhancing aqueous solubility. For example, 2-(pyridin-4-yl) derivatives have LogP ~2.5 vs. ~3.8 for dichlorophenyl analogs .
- Metabolic Stability : Methyl groups at position 8 may slow oxidative metabolism compared to unsubstituted analogs .
Biological Activity
8-Methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one is a member of the benzo[d][1,3]oxazine class of compounds, which have garnered interest in medicinal chemistry due to their potential therapeutic applications. This compound has been investigated for its biological activity, particularly in the context of cancer treatment and other cellular processes.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C13H11N3O2
- Molecular Weight : 241.25 g/mol
This compound features a pyridine ring and a benzo[d][1,3]oxazine moiety, contributing to its biological activity.
Anti-Cancer Properties
Recent studies have indicated that derivatives of 4H-benzo[d][1,3]oxazines exhibit significant anti-cancer activity. In vitro assays have shown that this compound demonstrates cytotoxic effects against various breast cancer cell lines including MCF-7, CAMA-1, HCC1954, and SKBR-3.
Table 1: Inhibition Concentration (IC50) Values for this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.30 - 157.4 |
| CAMA-1 | 0.16 - 139 |
| HCC1954 | 0.51 - 157.2 |
| SKBR-3 | 0.09 - 93.08 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. These results suggest that the compound has varying degrees of effectiveness across different cell lines, with notable potency observed in SKBR-3 cells.
The mechanism by which this compound exerts its anti-cancer effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells. This oxidative stress can induce apoptosis and inhibit cellular proliferation.
Case Studies
In a study published in Current Pharmaceutical Design, researchers explored the differential effects of various benzo[d][1,3]oxazine derivatives on breast cancer cell lines. The study highlighted that compounds with specific substitutions at the C-2 position exhibited enhanced biological activity, suggesting that structural modifications could be a strategy for optimizing therapeutic efficacy .
Another significant finding was reported in Molecules, where the authors noted that certain derivatives not only inhibited cell growth but also induced autophagy and apoptosis through lysosomal pathways . This dual action mechanism reinforces the potential of these compounds as therapeutic agents against cancer.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one?
- Methodological Answer : The compound is synthesized via condensation reactions. For example, anthranilic acid derivatives react with acylating agents (e.g., pyridine-4-carbonyl chloride) in pyridine at 0–2°C, followed by neutralization with sodium bicarbonate. Yields are optimized using glacial acetic acid as a catalyst during reflux with primary amines . Alternative routes involve palladium-catalyzed carbonylative cross-coupling using benzene-1,3,5-triyl triformate (TFBen) as a CO source to avoid toxic gas .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Peaks at δ = 7.30–8.40 ppm (aromatic protons) and δ = 116–159 ppm (carbonyl and heterocyclic carbons) confirm the core structure .
- TLC : Cyclohexane:ethyl acetate (2:1) is used as a mobile phase to monitor reaction completion .
- HPLC : Purity (>95%) is verified using reversed-phase columns, with retention times compared to standards .
Advanced Research Questions
Q. How can catalyst-free annulation reactions be designed using this compound as a precursor?
- Methodological Answer : Under mild conditions, this compound reacts with sulfur ylides to form 1,2-dihydroquinolines (yields: 70–90%) or with α,β-unsaturated imines to yield 2,3-dihydropyrroles. Solvent selection (e.g., DCM or THF) and stoichiometric ratios (1:1.2 for ylides) are critical for regioselectivity .
Q. What palladium-catalyzed methods enable functionalization of the compound for diverse heterocyclic derivatives?
- Methodological Answer : Pd-catalyzed carbonylative cyclization with aryl iodides (e.g., 2-iodoanilines) in the presence of TFBen generates 2-arylbenzoxazinones. Key parameters include:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Temperature: 80°C for 12 h
This method tolerates nitro, methoxy, and thienyl substituents .
Q. How does the compound serve as an intermediate in designing PI3K inhibitors for anticancer research?
- Methodological Answer : The pyridinyl-benzoxazinone scaffold reacts with ethyl 4-aminobenzoate or thiosemicarbazides to form hydrazide analogues. For example:
- Step 1: Condensation with ethyl 4-aminobenzoate in ethanol (reflux, 6 h) yields quinazolinone derivatives.
- Step 2: Hydrazine hydrate treatment introduces NH₂ groups for metal coordination (e.g., Cu²⁺ or Zn²⁺) to enhance bioactivity .
Q. How to address contradictions in reaction yields when varying substituents or catalysts?
- Methodological Analysis :
- Catalyst-Free vs. Pd-Catalyzed Routes : Catalyst-free methods (e.g., with sulfur ylides) yield 70–90% dihydroquinolines but require excess reagents. Pd-catalyzed routes achieve 40–86% yields with better functional group tolerance but higher costs .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) reduce yields in annulation reactions due to steric hindrance, while methoxy groups improve solubility and reactivity .
Q. What experimental models evaluate the compound’s neuroprotective effects in Alzheimer’s disease research?
- Methodological Answer : In vitro neurotoxicity assays using Aβ25-35-induced human neuroblastoma cells:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
